1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine
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Overview
Description
1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the benzyl group, which is attached to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method starts with the preparation of 4-bromo-2-fluorobenzyl alcohol from 4-bromo-2-fluorobenzoic acid using borane in tetrahydrofuran (THF) followed by treatment with hydrogen chloride in methanol . The resulting alcohol is then converted to the corresponding azide, which undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an alkyne to form the triazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions, such as using palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming larger ring systems. Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of new materials with unique electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The triazole ring plays a crucial role in stabilizing the compound’s interaction with the target, leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(4-Bromo-2-fluorobenzyl)-1h-1,2,3-triazol-4-amine can be compared with other similar compounds, such as:
1-(4-Bromo-2-fluorobenzyl)-1H-benzimidazole: This compound has a benzimidazole ring instead of a triazole ring, which affects its chemical properties and applications.
2-Bromo-4-fluorobenzyl alcohol: This compound lacks the triazole ring and has different reactivity and applications.
(2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: This compound has additional functional groups that provide different biological activities and applications. The uniqueness of this compound lies in its specific combination of the bromine and fluorine atoms with the triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8BrFN4 |
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Molecular Weight |
271.09 g/mol |
IUPAC Name |
1-[(4-bromo-2-fluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8BrFN4/c10-7-2-1-6(8(11)3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChI Key |
DZCKCFZPTUDUID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)CN2C=C(N=N2)N |
Origin of Product |
United States |
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